Dymanthine
Overview
Description
It is a member of the aliphatic amines and is commonly referred to as dimethyloctadecylamine . This compound is characterized by its long carbon chain and the presence of a dimethylamine group.
Mechanism of Action
Target of Action
Dymanthine, also known as N,N-Dimethyloctadecan-1-amine, is primarily used as an anthelminthic . Anthelminthics are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them and without causing significant damage to the host .
Mode of Action
As an anthelminthic, it is expected to interact with its targets in the parasitic worms, leading to their expulsion from the host body . .
Biochemical Pathways
As an anthelminthic, it is expected to interfere with the biochemical processes essential for the survival of the parasitic worms, leading to their death or expulsion . .
Result of Action
As an anthelminthic, it is expected to have a detrimental effect on the parasitic worms, leading to their death or expulsion . .
Biochemical Analysis
Biochemical Properties
Dymanthine plays a significant role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, influencing their activity and stability. This compound’s interaction with these enzymes can lead to changes in the catalytic efficiency and substrate specificity, thereby affecting the overall metabolic flux within the cell .
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby affecting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively treats helminthic infestations. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of key metabolites by modulating the activity of enzymes involved in their synthesis or degradation. Additionally, this compound can affect the overall metabolic balance within the cell by altering the flux through interconnected pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound are crucial for its biological activity, as they determine the concentration of the compound at its site of action .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its interaction with target biomolecules and the regulation of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimantine can be synthesized through the alkylation of octadecylamine with dimethyl sulfate or methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the acid by-products .
Industrial Production Methods: In industrial settings, dimantine is produced by the catalytic hydrogenation of nitriles or amides derived from fatty acids. This method is preferred due to its efficiency and scalability .
Types of Reactions:
Oxidation: Dimantine can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or hydroxylamines.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: Dimantine can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Dimantine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors
Comparison with Similar Compounds
Stearylamine: Similar in structure but lacks the dimethyl groups.
Octadecylamine: A primary amine with a similar carbon chain length but without the dimethyl substitution.
Dimethylhexadecylamine: Similar structure but with a shorter carbon chain.
Uniqueness: Dimantine’s unique combination of a long carbon chain and a dimethylamine group gives it distinct amphiphilic properties, making it particularly effective as a surfactant and emulsifying agent.
Properties
IUPAC Name |
N,N-dimethyloctadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h4-20H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSCFZYZVSQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43N | |
Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1613-17-8 (hydrochloride) | |
Record name | Dymanthine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |
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DSSTOX Substance ID |
DTXSID4027026 | |
Record name | N,N-Dimethyl-1-octadecanamine | |
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Molecular Weight |
297.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-1-octadecanamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid, mp = 22.89 deg C; [ChemIDplus] Clear yellow liquid with a fishy odor; [CAMEO] Colorless to yellow liquid; Clear or slightly cloudy with a fishy odor; [MSDSonline] | |
Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |
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Record name | 1-Octadecanamine, N,N-dimethyl- | |
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Record name | Dymanthine | |
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CAS No. |
124-28-7 | |
Record name | N,N-DIMETHYL-1-OCTADECANAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21800 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimethyloctadecylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124-28-7 | |
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Record name | Dymanthine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124287 | |
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Record name | 1-Octadecanamine, N,N-dimethyl- | |
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Record name | N,N-Dimethyl-1-octadecanamine | |
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Record name | Dimantine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | DYMANTHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | DIMETHYLSTEARYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |
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Melting Point |
FREEZING POINT: 22.89 °C | |
Record name | DIMETHYLSTEARYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5472 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dymanthine Hydrochloride and what is its primary therapeutic use?
A1: this compound Hydrochloride, also known as Thelmesan, is an anthelmintic drug primarily used to treat infections caused by the tapeworm Hymenolepis nana (dwarf tapeworm). [, , , , , ]
Q2: How effective is this compound Hydrochloride in treating Hymenolepis nana infections?
A2: Research suggests that this compound Hydrochloride demonstrates promising efficacy against Hymenolepis nana. One study reported a parasitological cure rate of 82% in patients treated with the drug. []
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